N-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine
Description
N-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a cyclohexyl group at the 3-position and a methyl group at the 1-position. The pyrazole moiety is linked via a methylene bridge to a thiolan-3-amine scaffold, which is further modified with a 1,1-dioxo (sulfone) group and a propargyl (prop-2-ynyl) substituent. While direct pharmacological or physicochemical data for this compound are unavailable in the provided evidence, its structural features align with bioactive molecules such as neonicotinoid insecticides and pyrazole-based pharmaceuticals .
Properties
IUPAC Name |
N-[(3-cyclohexyl-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-3-10-21(17-9-11-24(22,23)14-17)13-16-12-20(2)19-18(16)15-7-5-4-6-8-15/h1,12,15,17H,4-11,13-14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBHKDHWZKRDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCCC2)CN(CC#C)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s pyrazole core and substituent diversity invite comparisons with other heterocyclic derivatives. Key analogues include:
(a) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Core Structure : Pyrazole with pyridyl and cyclopropyl substituents.
- Key Differences : Replaces the cyclohexyl group with a smaller cyclopropyl ring and lacks the sulfone-propargyl-thiolan moiety.
- Synthesis : Prepared via copper-catalyzed coupling (yield: 17.9%, mp: 104–107°C) .
- Relevance : Demonstrates the impact of steric bulk (cyclopropyl vs. cyclohexyl) on solubility and reactivity.
(b) Acetamiprid (Neonicotinoid Insecticide)
- Core Structure : Chloropyridylmethyl acetamidine.
- Key Differences: Features a cyanoacetamidine group instead of a sulfone-amine, contributing to insecticidal activity via nicotinic acetylcholine receptor binding .
- Relevance: Highlights the role of electron-withdrawing groups (e.g., cyano, sulfone) in bioactivity.
(c) Benzimidazole Derivatives (B1 and B8)
- Core Structure : Benzimidazole with methoxyaniline or acetamide substituents.
Physicochemical and Pharmacological Properties
While direct data for the target compound are lacking, inferences can be drawn from analogues:
Hydrogen Bonding and Crystal Packing
The sulfone and amine groups in the target compound could engage in hydrogen-bonding networks similar to those observed in acetamide derivatives (e.g., ).
Research Findings and Implications
- Structural Insights : The cyclohexyl group enhances lipophilicity compared to cyclopropyl or pyridyl substituents, which may improve membrane permeability .
- Bioactivity Potential: Sulfone groups (as in neonicotinoids) and propargyl moieties (common in kinase inhibitors) suggest possible insecticidal or therapeutic applications .
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